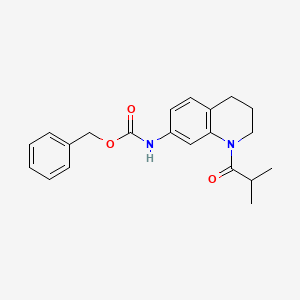

Benzyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-15(2)20(24)23-12-6-9-17-10-11-18(13-19(17)23)22-21(25)26-14-16-7-4-3-5-8-16/h3-5,7-8,10-11,13,15H,6,9,12,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTMXFXZLIJYHTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the hydrogenation of quinoline or its derivatives

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Benzyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe or inhibitor in biochemical studies.

Medicine: Benzyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate has shown potential as a therapeutic agent. Its ability to inhibit certain enzymes makes it a candidate for the treatment of diseases such as Alzheimer's disease.

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which Benzyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Synthetic Efficiency : The synthesis of benzyl carbamate 622 achieved high yields (80%) via a streamlined three-step sequence involving methylation, reduction, and Cbz protection . In contrast, cyclopentane-based carbamate 161 exhibited poor yields (7%) due to challenges in purification .

- Carbamate Stability : The benzyl carbamate group in the target compound is expected to resist cleavage under basic conditions but can be removed via hydrogenation using Pearlman’s catalyst (Pd(OH)₂/C), as demonstrated for similar carbamates .

- Stereochemical Complexity: Spatial correlations in benzyl carbamate 622 (e.g., O-N-trans configuration) highlight the importance of 2D-NMR (e.g., NOESY) for stereochemical assignment, a method applicable to the target compound .

Spectroscopic and Physicochemical Properties

Table 2: NMR and Functional Group Comparisons

Key Observations :

Functional and Reactivity Comparisons

- Rearrangement Tendencies: Unlike tertiary amines, which avoid rearrangement during photolytic reactions, the tetrahydroquinoline core in the target compound may undergo structural reorganization under specific conditions, as seen in Lossen rearrangement studies .

Biological Activity

Benzyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a unique molecular architecture characterized by a tetrahydroquinoline core with a carbamate functional group and substituents such as benzyl and isobutyryl groups. The chemical formula is C₁₈H₁₉N₂O₂. The structure allows for various chemical reactions, including hydrolysis and acylation, which can influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with cannabinoid receptors. Compounds with tetrahydroquinoline structures have been studied for their ability to modulate these receptors, which are involved in various physiological processes including pain sensation, mood regulation, and appetite control. Preliminary studies indicate that this compound may exhibit similar properties.

Pharmacological Effects

Research has suggested that this compound may have several pharmacological effects:

- Cannabinoid Receptor Modulation : Initial findings indicate that derivatives of tetrahydroquinoline can effectively modulate cannabinoid receptors. This suggests potential applications in treating conditions such as obesity and cognitive dysfunctions.

- Neuroprotective Properties : Similar compounds in the tetrahydroquinoline class have shown neuroprotective effects in various models of neurodegeneration. This could imply that this compound might also possess neuroprotective capabilities .

Case Studies

Several studies have explored related compounds' effects on neurological functions:

- Impact on Dopamine Metabolism : A study on 1-Benzyl-1,2,3,4-tetrahydroisoquinoline demonstrated significant alterations in dopamine metabolism when administered alongside L-DOPA in rat models. This indicates potential interactions with dopaminergic pathways that may be relevant for conditions like Parkinson's disease .

- Behavioral Studies : In vivo behavioral tests indicated that certain tetrahydroquinoline derivatives can influence locomotor activity and other behavioral parameters in animal models. These findings suggest a need for further exploration into the behavioral impacts of this compound .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds within its class, the following table summarizes key structural features and potential activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₁₈H₁₉N₂O₂ | Contains both benzyl and isobutyryl groups |

| 6-Benzyl-2,3-dihydroquinolin-4(1H)-one | C₁₇H₁₈N₂O | Ketone instead of carbamate; different reactivity |

| 1-Isobutyryl-1,2,3,4-tetrahydroquinolin-7-amine | C₁₅H₁₈N₂O | Amino group instead of carbamate; varied activity |

This table highlights how the specific combination of functional groups in this compound may enhance its pharmacological properties compared to other similar compounds.

Q & A

Basic: What are the common synthetic routes for Benzyl (1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)carbamate?

Methodological Answer:

The synthesis typically involves three key steps:

Tetrahydroquinoline Core Formation : Achieved via a Pictet-Spengler reaction between an aromatic amine (e.g., 7-amino-1,2,3,4-tetrahydroquinoline) and a carbonyl compound (e.g., isobutyryl chloride) under acidic conditions .

Isobutyryl Group Introduction : Acylation using isobutyryl chloride in the presence of a base (e.g., pyridine) to protect the tetrahydroquinoline nitrogen .

Benzyl Carbamate Installation : Reaction with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to introduce the carbamate group at the 7-position .

Purification : Column chromatography or recrystallization ensures purity.

Basic: Which spectroscopic and crystallographic methods confirm its structure?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.8–7.5 ppm, carbamate carbonyl at ~155 ppm) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₂₂H₂₅N₂O₃: 365.1865) .

- Crystallography :

Advanced: How to optimize reaction conditions for introducing the benzyl carbamate group?

Methodological Answer:

- Solvent Selection : Use anhydrous THF or DCM to minimize hydrolysis of Cbz-Cl.

- Base Compatibility : Avoid strong bases (e.g., NaOH) that may cleave the carbamate; opt for mild bases like NaHCO₃ .

- Temperature Control : Maintain 0–5°C during Cbz-Cl addition to reduce side reactions (e.g., over-acylation) .

- Monitoring : TLC (hexane:EtOAc 3:1) tracks reaction progress.

Common Pitfalls : Incomplete acylation due to steric hindrance; mitigate with excess Cbz-Cl or prolonged reaction times .

Advanced: How to resolve contradictions in biological activity data across assays?

Methodological Answer:

- Purity Validation : Confirm compound integrity via HPLC (>98% purity) and HRMS to rule out degradation products .

- Assay-Specific Factors :

- Solvent Effects : DMSO concentration >1% may inhibit cellular uptake; use lower concentrations .

- Target Specificity : Perform competitive binding assays (e.g., SPR or ITC) to validate interactions with proposed targets (e.g., enzymes or receptors) .

- Control Experiments : Include positive/negative controls (e.g., known inhibitors) to normalize inter-assay variability .

Basic: What are the stability considerations under different pH and temperature conditions?

Methodological Answer:

The benzyl carbamate group is sensitive to:

- Acidic Conditions (pH < 1) : Rapid cleavage via acidolysis (e.g., HCl/dioxane) .

- Basic Conditions (pH > 12) : Hydrolysis to release CO₂ and benzyl alcohol .

- Reductive Environments : Catalytic hydrogenation (H₂/Pd-C) removes the Cbz group .

Storage Recommendations : Store at –20°C under inert atmosphere (N₂/Ar) in anhydrous DMSO or sealed vials .

Advanced: How to handle crystallographic data challenges like twinning or low resolution?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN/BASF commands to refine twinned data. Adjust HKLF5 format for multi-component datasets .

- Low-Resolution Data :

- High-Resolution Data (d < 0.8 Å) : Employ anisotropic displacement parameters and multipole refinement in SHELXL .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- Hazard Profile : Classified as H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- PPE Requirements :

- Gloves : Nitrile (≥0.1 mm thickness).

- Eye Protection : Goggles with side shields.

- Ventilation : Fume hood for weighing and synthesis steps .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What strategies study its mechanism of action in biological systems?

Methodological Answer:

- Target Identification :

- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding partners .

- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .

- Pathway Analysis : RNA-seq or proteomics post-treatment reveals downstream effects (e.g., apoptosis or metabolic disruption) .

- SAR Studies : Synthesize analogs (e.g., varying carbamate substituents) to correlate structure with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.